molecular formula C41H62O B1257560 3,4-Dihydrospheroidene

3,4-Dihydrospheroidene

Cat. No.: B1257560
M. Wt: 570.9 g/mol
InChI Key: IUUXWKRRZDDNQG-JLKFYMEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydrospheroidene is a carotenoid intermediate involved in the biosynthesis of spheroidene, a pigment critical for light harvesting and photoprotection in photosynthetic bacteria such as Rhodobacter sphaeroides and Rubrivivax gelatinosus. Its formation is linked to enzymatic activity in the spheroidene pathway, where it arises as a side product due to incomplete desaturation by the enzyme CrtI (phytoene desaturase) . Structurally, it features a polyene backbone with nine conjugated double bonds, distinguishing it from its parent compound, spheroidene, which has eight conjugated double bonds . The molecule’s stereochemistry and substituent groups (e.g., methyl branches) influence its spectral properties and biological function.

Properties

Molecular Formula

C41H62O

Molecular Weight

570.9 g/mol

IUPAC Name

(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26-undecaene

InChI

InChI=1S/C41H62O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18,20-22,24-28,30-31H,14,17,19,23,29,32-33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+

InChI Key

IUUXWKRRZDDNQG-JLKFYMEISA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)OC)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Conjugated Double Bonds and Spectral Properties

The number of conjugated double bonds (CDBs) in carotenoids directly impacts their light-absorption characteristics and energy transfer efficiency.

Compound Conjugated Double Bonds λmax (Predicted via Fieser-Kuhn)* Key Spectral Features
Spheroidene 8 ~470 nm Native chromophore with optimal absorption
3,4-Dihydrospheroidene 9 ~485 nm Red-shifted absorption due to extended conjugation
3,4,5,6-Tetrahydrospheroidene 10 ~500 nm Further red shift, reduced functionality
Spirilloxanthin 13 ~570 nm End-product with methoxy groups

*Predicted using Fieser-Kuhn rules: λmax = 114 + 5n (n = CDBs) + end-group contributions .

3,4-Dihydrospheroidene’s extended conjugation compared to spheroidene results in a red-shifted absorption spectrum. However, this structural modification reduces its ability to quench triplet states in photosynthetic reaction centers, highlighting a trade-off between conjugation length and functional efficiency .

Functional Roles in Triplet Quenching

Incorporation into bacterial reaction centers reveals stark functional differences:

Compound Binding Efficiency Triplet Quenching? Triplet Lifetime (μs)
Spheroidene 95% ± 5% Yes 7.0 ± 0.5
3,4-Dihydrospheroidene 65% ± 5% No N/A (No quenching)
3,4,5,6-Tetrahydrospheroidene 60% ± 10% No N/A

Spheroidene’s 8 CDBs enable efficient triplet energy transfer from the primary donor (bacteriochlorophyll), while 3,4-dihydrospheroidene’s altered conjugation disrupts this process despite successful binding .

Structural Modifications and Metabolic Impact

  • Hydrogenation : Reducing specific double bonds in spheroidene (e.g., 3,4-dihydro or 3,4,5,6-tetrahydro derivatives) alters conjugation length and spectroscopic profiles. These analogs exhibit bis-allylic fragmentation in mass spectra, unlike native spheroidene .
  • Methoxylation : Spirilloxanthin’s methoxy groups enhance stability in membrane environments, a feature absent in 3,4-dihydrospheroidene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dihydrospheroidene
Reactant of Route 2
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